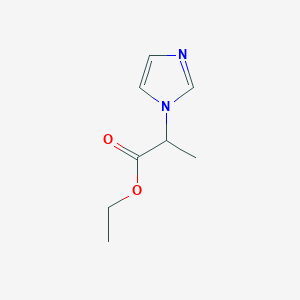

ethyl 2-(1H-imidazol-1-yl)propanoate

Overview

Description

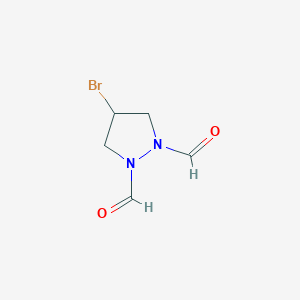

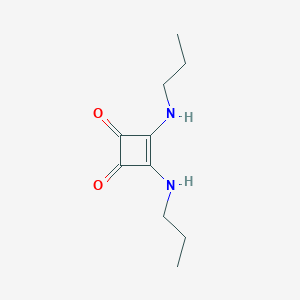

“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “ethyl 2-(1H-imidazol-1-yl)propanoate” includes an imidazole ring attached to a propanoate group . The molecular weight of this compound is 168.2 .

Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 2-(1H-imidazol-1-yl)propanoate” were not found in the available literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .

Physical And Chemical Properties Analysis

“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 165-168 degrees Celsius .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They can be used in the treatment of inflammation and cancer .

Antidiabetic and Anti-allergic Activities

Imidazole derivatives have shown potential in the treatment of diabetes and allergies .

Antipyretic and Antiviral Activities

These compounds can be used in the development of antipyretic (fever-reducing) and antiviral drugs .

Antioxidant Activities

Some imidazole derivatives have shown good scavenging potential, making them useful as antioxidants .

Anti-amoebic, Antihelmintic, and Antifungal Activities

Imidazole derivatives have demonstrated anti-amoebic, antihelmintic (anti-worm), and antifungal activities . For example, aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

Ulcerogenic Activities

Imidazole derivatives can be used in the treatment of ulcers .

Synthesis of Functional Molecules

Imidazole is a key component in the synthesis of functional molecules used in a variety of everyday applications .

Safety and Hazards

Future Directions

Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .

Mechanism of Action

Target of Action

Ethyl 2-(1H-imidazol-1-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects

properties

IUPAC Name |

ethyl 2-imidazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJITQMDSKHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)